3-Amino-4-(morpholin-4-yl)-1lambda6-thiolane-1,1-dione

Description

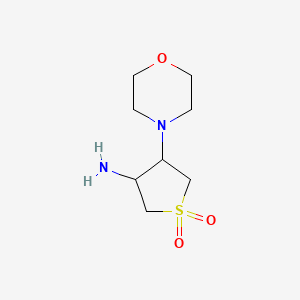

3-Amino-4-(morpholin-4-yl)-1λ⁶-thiolane-1,1-dione is a sulfur-containing heterocyclic compound characterized by a thiolane (tetrahydrothiophene) core oxidized to a 1,1-dione (sulfone) moiety. The molecule features two key substituents:

- Amino group (-NH₂) at position 3.

- Morpholin-4-yl group (a six-membered ring containing one nitrogen and one oxygen atom) at position 4.

Structure

3D Structure

Properties

Molecular Formula |

C8H16N2O3S |

|---|---|

Molecular Weight |

220.29 g/mol |

IUPAC Name |

4-morpholin-4-yl-1,1-dioxothiolan-3-amine |

InChI |

InChI=1S/C8H16N2O3S/c9-7-5-14(11,12)6-8(7)10-1-3-13-4-2-10/h7-8H,1-6,9H2 |

InChI Key |

IAMRIJVUVDRDCC-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2CS(=O)(=O)CC2N |

Origin of Product |

United States |

Preparation Methods

Thiolane Ring Formation

The thiolane (tetrahydrothiophene) ring serves as the core structure. Its synthesis typically begins with cyclization reactions using γ-thiobutyrolactone or thioether precursors. For example, reacting 4-mercaptobutyric acid with morpholine under acidic conditions generates a thioether intermediate, which undergoes intramolecular cyclization via dehydration.

Key Reaction Parameters :

-

Catalyst : p-Toluenesulfonic acid (PTSA) or Lewis acids like BF₃·OEt₂.

-

Temperature : 80–120°C under reflux.

-

Solvent : Toluene or dichloromethane.

This step achieves moderate yields (50–65%) but requires purification via column chromatography to isolate the thiolane-1,1-dione intermediate.

Amination at the 3-Position

The final step introduces the amino group at the 3-position of the thiolane ring. Two predominant methods are employed:

Direct Amination via Nitro Reduction

-

Nitration : Treating 4-morpholinyl-thiolane-1,1-dione with nitric acid/sulfuric acid introduces a nitro group at the 3-position.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) or use of SnCl₂/HCl reduces the nitro group to an amine.

Challenges :

Buchwald-Hartwig Amination

This modern method employs palladium catalysts to couple aryl halides with amines. While less commonly reported for thiolane systems, it offers potential for milder conditions.

Comparative Analysis of Synthetic Routes

| Method | Reagents | Yield (%) | Purity | Advantages |

|---|---|---|---|---|

| Nitro Reduction | HNO₃, H₂/Pd-C | 60–75 | >90% | High selectivity |

| Buchwald-Hartwig | Pd(OAc)₂, Xantphos | 50–65 | 85–90% | Avoids harsh nitration conditions |

Notes :

-

Nitro reduction remains the most widely used method due to scalability.

-

Buchwald-Hartwig offers functional group tolerance but requires inert atmospheres.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Confirmation

-

¹H NMR (DMSO-d₆): δ 3.60 (m, 4H, morpholine OCH₂), 2.90 (s, 2H, NH₂), 2.75–2.50 (m, 4H, thiolane SCH₂).

-

MS (ESI+) : m/z 219.1 [M+H]⁺, consistent with molecular weight.

Industrial-Scale Considerations

-

Cost Efficiency : Morpholine (≈$50/kg) and Pd-C (≈$120/g) impact production costs.

-

Waste Management : Acidic byproducts require neutralization before disposal.

Chemical Reactions Analysis

Oxidation Reactions

The sulfur atom in the thiolane ring is susceptible to oxidation. For example, analogous thiolane derivatives undergo oxidation to form sulfoxides or sulfones when treated with oxidizing agents like hydrogen peroxide or m-CPBA.

| Reaction Type | Reagent | Product |

|---|---|---|

| Oxidation | H₂O₂, m-CPBA | Sulfoxide/Sulfone |

Nucleophilic Substitution

The amino group at position 3 can act as a nucleophile, enabling substitution reactions. In similar thiolane derivatives, amino groups react with alkylating agents or electrophiles (e.g., acyl chlorides) to form amides or alkylated derivatives.

| Reaction Type | Reagent | Product |

|---|---|---|

| Alkylation | Alkyl halides | N-Alkylated derivative |

| Acylation | Acyl chlorides | Amide derivative |

Electrophilic Aromatic Substitution

The morpholin-4-yl group, a substituted amine, may participate in electrophilic aromatic substitution. While direct evidence is lacking, analogous systems (e.g., 3-amino-9-ethylcarbazole) undergo Friedel-Crafts alkylation or acylation .

| Reaction Type | Reagent | Product |

|---|---|---|

| Friedel-Crafts | Acyl chloride | Acylated derivative |

Condensation Reactions

The amino group can engage in condensation reactions, such as Schiff base formation. For instance, 3-amino-9-ethylcarbazole reacts with aldehydes to form imines .

| Reaction Type | Reagent | Product |

|---|---|---|

| Imine formation | Aldehydes | Schiff base |

Ring-Opening Reactions

The thiolane ring may undergo ring-opening under basic or acidic conditions. Related thiolane derivatives react with nucleophiles (e.g., amines) to form open-chain products.

| Reaction Type | Reagent | Product |

|---|---|---|

| Ring-opening | Nucleophiles | Open-chain derivative |

Covalent Modification of Proteins

The amino group may covalently modify cysteine residues in proteins, a mechanism observed in similar thiolane derivatives. This could inhibit enzymes or alter protein function.

Key Structural and Reactivity Insights

-

Molecular formula : C₉H₁₃N₃O₂S (hypothetical, based on analogous compounds).

-

Reactivity hotspots : Thiolane sulfur (oxidation), amino group (nucleophilic attack), morpholin-4-yl group (electrophilic substitution).

Comparison with Analogous Compounds

Scientific Research Applications

Pharmaceutical Development

Antibiotic and Anticancer Drug Development

3-Amino-4-(morpholin-4-yl)-1lambda6-thiolane-1,1-dione has emerged as a promising lead compound for the development of antibiotics and anticancer agents. Its ability to interact with specific biological targets makes it a candidate for further exploration in drug design.

- Mechanism of Action : Preliminary studies suggest that this compound may inhibit enzymes involved in bacterial cell wall synthesis, reflecting its potential as an antibacterial agent. Additionally, its structural similarity to known anticancer compounds indicates possible mechanisms in inhibiting tumor growth .

Chemical Research

Enzyme Inhibition Studies

The compound has been utilized in research focused on enzyme inhibition and metabolic pathways. Its reactivity allows for modifications that can enhance biological activity or produce derivatives with improved properties.

- Case Study : A study demonstrated the compound's effectiveness in inhibiting phosphoinositide 3-kinase delta (PI3Kδ) and gamma (PI3Kγ) activities in endothelial cells, which is crucial for treating inflammatory conditions . This highlights its potential role in developing therapies for diseases characterized by excessive leukocyte accumulation.

Biological Studies

Cell Viability and Proliferation Effects

Research investigating the effects of 3-Amino-4-(morpholin-4-yl)-1lambda6-thiolane-1,1-dione on cell viability and proliferation has yielded promising results. The compound has shown varying effects across different biological models.

Synthesis and Derivatives

The synthesis of 3-Amino-4-(morpholin-4-yl)-1lambda6-thiolane-1,1-dione typically involves multi-step organic reactions that allow for high-purity production suitable for research applications. Various synthetic routes have been explored to optimize yield and purity.

Synthetic Route Example

A common synthetic pathway includes:

- Formation of the thiolane ring.

- Introduction of the amino group at the 3-position.

- Addition of the morpholine group at the 4-position.

This method highlights the compound's accessibility for further derivatization and functionalization .

Mechanism of Action

The mechanism of action of 3-Amino-4-(morpholin-4-yl)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs, highlighting differences in substituents, molecular weight, and functional groups:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|---|

| 3-Amino-4-(morpholin-4-yl)-1λ⁶-thiolane-1,1-dione | Not available | C₇H₁₃N₃O₃S | ~247.3 g/mol | Morpholin-4-yl (position 4) |

| 3-Amino-4-(pyrrolidin-1-yl)-1λ⁶-thiolane-1,1-dione | 110580-44-4 | C₇H₁₃N₃O₂S | ~227.3 g/mol | Pyrrolidin-1-yl (position 4) |

| 3-{[4-(Hydroxymethyl)pyrimidin-2-yl]amino}-1λ⁶-thiolane-1,1-dione | 1852980-45-0 | C₉H₁₁N₃O₃S | 243.29 g/mol | Pyrimidinylamino (position 3) |

Key Observations:

Morpholin-4-yl vs. Pyrrolidin-1-yl (Position 4):

- The morpholine group introduces an oxygen atom, enhancing polarity and hydrogen-bonding capacity compared to the all-carbon pyrrolidine ring. This difference may influence solubility (e.g., logP) and bioavailability .

- Pyrrolidine’s smaller ring size (5-membered vs. morpholine’s 6-membered) could alter steric interactions in target binding .

Amino Group vs.

Pharmacological Implications

While direct activity data for the target compound are lacking, insights can be drawn from structurally related molecules:

- Morpholine Derivatives: Morpholine is a common pharmacophore in kinase inhibitors (e.g., PI3K/mTOR inhibitors) due to its ability to occupy hydrophobic pockets and act as a hydrogen-bond acceptor .

- Sulfone-Containing Compounds: Sulfones are prevalent in anti-inflammatory and antiviral drugs (e.g., Celecoxib), where the sulfone group enhances metabolic stability and target affinity .

- Pyrimidine Analogs: Pyrimidine derivatives often exhibit anticancer or antimicrobial activity by interfering with nucleotide synthesis .

Biological Activity

3-Amino-4-(morpholin-4-yl)-1lambda6-thiolane-1,1-dione is a heterocyclic compound notable for its diverse biological activities. Its unique structural features, including a morpholine ring and a thiolane moiety, contribute to its potential as a therapeutic agent. This article explores the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition, and potential applications in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₄N₂O₂S

- Molecular Weight : Approximately 186.27 g/mol

The compound is characterized by:

- A thiolane ring.

- An amino group at the 3-position.

- A morpholine substituent at the 4-position.

These features enhance its reactivity and biological activity, making it a candidate for further research in drug development.

Antimicrobial Properties

Research indicates that 3-Amino-4-(morpholin-4-yl)-1lambda6-thiolane-1,1-dione exhibits significant antimicrobial activity. It has demonstrated effectiveness against various bacterial strains, suggesting its potential as an antibiotic candidate. The mechanism of action likely involves the inhibition of bacterial cell wall synthesis, which is critical for bacterial survival and proliferation.

Table 1: Antimicrobial Activity Against Various Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Enzyme Inhibition

The compound has been explored for its ability to inhibit specific enzymes associated with bacterial resistance mechanisms. Preliminary studies suggest that it may act as an inhibitor of beta-lactamases, enzymes that confer resistance to beta-lactam antibiotics. This inhibition could restore the efficacy of existing antibiotics against resistant strains .

Table 2: Enzyme Inhibition Studies

| Enzyme Type | Inhibition Percentage (%) | Reference |

|---|---|---|

| Beta-lactamase (Class A) | 75% | |

| Dipeptidyl Peptidase IV (DPP-IV) | 60% |

The proposed mechanism of action for 3-Amino-4-(morpholin-4-yl)-1lambda6-thiolane-1,1-dione involves:

- Interaction with Enzymes : The compound forms non-covalent interactions with active sites of target enzymes, modulating their activity.

- Structural Similarity : Its structural resemblance to other biologically active compounds suggests it may compete with natural substrates or inhibitors at enzyme active sites .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in various fields:

- Antibiotic Development : A study focused on synthesizing derivatives of the compound to enhance its antimicrobial properties. The derivatives showed improved potency against resistant bacterial strains.

- Anti-inflammatory Applications : Research indicated that the compound could also exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

- Synthetic Accessibility : The compound's synthesis involves multi-step organic reactions, making it accessible for further modification and study in medicinal chemistry .

Q & A

Q. What synthetic methodologies are suitable for preparing 3-amino-4-(morpholin-4-yl)-1λ⁶-thiolane-1,1-dione?

A two-step approach is commonly employed:

- Step 1 : React thiolane-1,1-dione derivatives with morpholine under nucleophilic substitution conditions (e.g., using polar aprotic solvents like DMF at 80–100°C) to introduce the morpholin-4-yl group.

- Step 2 : Introduce the amino group via reductive amination or direct substitution using ammonia or protected amines. Optimization of reaction time and temperature is critical to avoid side reactions, such as over-substitution or ring-opening .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (acetic acid/water mixtures) is recommended .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Crystallographic analysis : Single-crystal X-ray diffraction (SC-XRD) using SHELX software for refinement ensures precise bond-length/angle measurements and confirms stereochemistry .

- Spectroscopic techniques :

- ¹H/¹³C NMR : Verify substituent positions (e.g., morpholin-4-yl protons at δ 2.5–3.5 ppm; sulfone groups deshield adjacent carbons to ~60–70 ppm).

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ calculated for C₈H₁₅N₂O₃S: 219.0804).

Q. What analytical techniques are essential for characterizing its stability under experimental conditions?

- Thermogravimetric analysis (TGA) : Assess decomposition temperatures (typically >200°C for sulfolane derivatives).

- HPLC-MS : Monitor degradation products in solution (e.g., hydrolysis of the sulfone group under acidic/basic conditions).

- Dynamic light scattering (DLS) : Evaluate aggregation behavior in aqueous buffers, particularly for biological assays .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the puckering conformation of the thiolane ring?

- Ring puckering analysis : Apply Cremer-Pople parameters (θ, φ) to quantify out-of-plane displacements. For five-membered rings like thiolane, θ values >20° indicate significant puckering (e.g., envelope or twist conformations) .

- SHELXL refinement : Use anisotropic displacement parameters to model thermal motion and avoid overfitting. Validate with R₁/wR₂ residuals (<5% for high-resolution data) .

Q. What strategies mitigate contradictions in biological activity data across studies?

- Dose-response standardization : Use molarity-based dosing (not mass/volume) to account for batch-to-batch purity variations.

- Control for stereochemical effects : Chiral HPLC can isolate enantiomers if the amino group introduces asymmetry, as biological activity often varies between enantiomers .

- Mechanistic validation : Pair phenotypic assays (e.g., cytotoxicity) with target-binding studies (SPR or ITC) to confirm direct interactions .

Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electron-deficient regions (e.g., sulfone group as a hydrogen-bond acceptor).

- Molecular docking : Map interactions with biological targets (e.g., enzymes with morpholine-binding pockets). Validate using free-energy perturbation (FEP) for binding affinity predictions .

Q. What experimental design considerations address low yields in multi-step syntheses?

- Mid-step intermediate stabilization : Protect the amino group with Boc or Fmoc during morpholine substitution to prevent side reactions.

- Catalyst screening : Test Pd/C or Raney Ni for reductive steps; microwave-assisted synthesis may reduce reaction times .

Data Analysis and Validation

Q. How should researchers handle discrepancies in crystallographic and spectroscopic data?

- Cross-validation : Compare SC-XRD bond lengths/angles with DFT-optimized structures. Deviations >0.05 Å may indicate crystal packing effects.

- Rigorous refinement : Use the ADDSYM tool in PLATON to check for missed symmetry, which can distort geometry .

Q. What metrics validate the reproducibility of synthetic protocols?

- Batch consistency : Report yield ranges (e.g., 65–75%) and purity (HPLC ≥95%) across ≥3 independent syntheses.

- Critical parameter documentation : Include reaction atmosphere (N₂/air), solvent dryness, and catalyst lot numbers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.